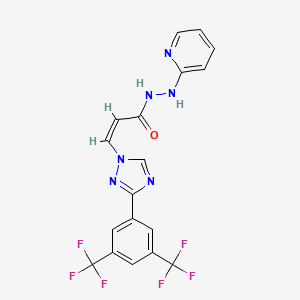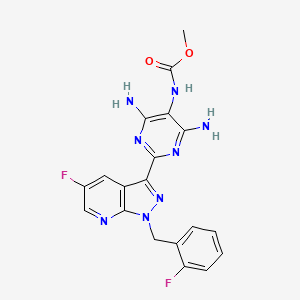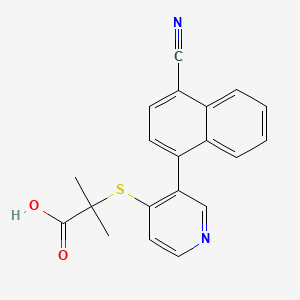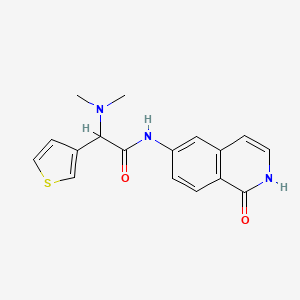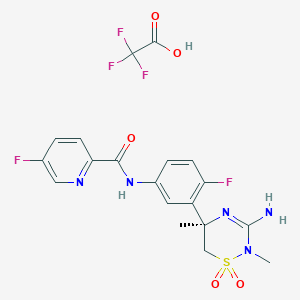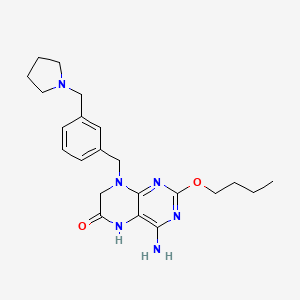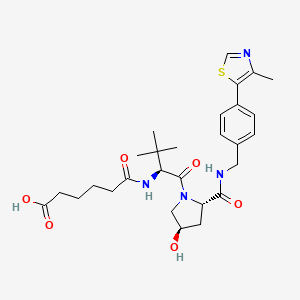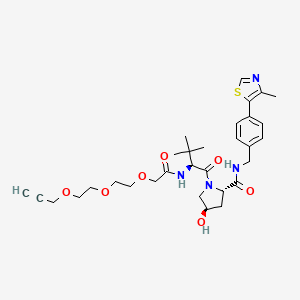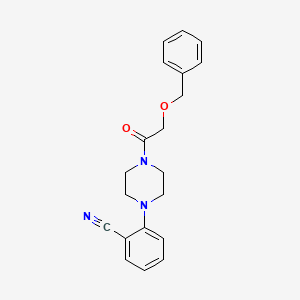
2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile
Overview
Description
2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a drug that binds to the allosteric site of glutamate receptors . It has been shown to be effective in treating schizophrenic patients, and may have the potential for therapeutic use in other conditions .
Molecular Structure Analysis
The molecular structure of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile includes a benzene ring attached to a piperazine ring via an acetyl group . The piperazine ring is also attached to a benzyloxy group . The molecular formula is C20H21N3O2 and the molecular weight is 335.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile include a molecular weight of 335.4 g/mol and a molecular formula of C20H21N3O2 . Further details about its physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Hepatitis C Virus (HCV) Treatment : A derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, was identified as a modest HCV inhibitor. Chemical optimization led to a new scaffold with increased antiviral activity against HCV. A highly effective HCV inhibitor, L0909, was identified and demonstrated potential as a promising HCV entry inhibitor for single or combination therapeutic applications (Xin-bei Jiang et al., 2020).
Anti-Bone Cancer Activity : A heterocyclic compound using a related structure demonstrated potential anti-bone cancer activity and was evaluated against human bone cancer cell lines. Molecular docking studies were also conducted to explore its potential antiviral activity (G. Lv et al., 2019).
Antimicrobial Studies : New pyridine derivatives related to the compound showed considerable antibacterial activity. These findings highlight the compound's potential in developing new antimicrobial agents (N. B. Patel & S. N. Agravat, 2009).
Anti-Malarial Agents : Certain piperazine derivatives, which are structurally related, have demonstrated anti-malarial activity. The study reported on the crystal structures of active and nonactive derivatives, underscoring the importance of specific structural features for generating activity (W. Cunico et al., 2009).
Antiviral and Antimicrobial Activities : Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds showed promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).
Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and showed significant antibacterial efficacies, including inhibitory activities against MRSA and VRE bacterial strains. They also demonstrated biofilm inhibition activities (Ahmed E. M. Mekky & S. Sanad, 2020).
properties
IUPAC Name |
2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGKAICNBCBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



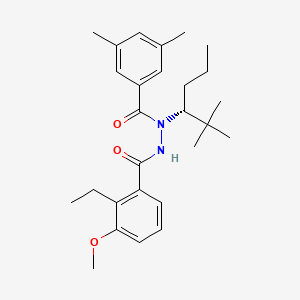
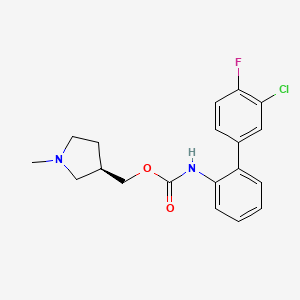
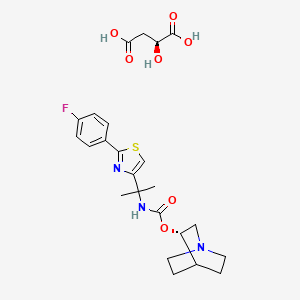
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)
